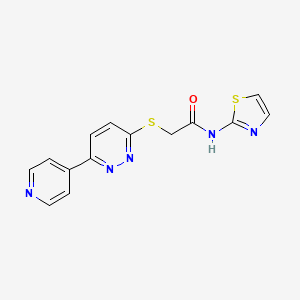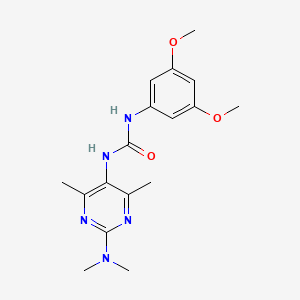![molecular formula C22H18ClN3O4S B2368659 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1260624-02-9](/img/no-structure.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has explored the synthesis and in vitro cytotoxic activity of certain derivatives, including those related to the specified compound. These studies aim to discover new anticancer agents by modifying the chemical structure to enhance anticancer activity. One study found that a compound with a similar structure showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential as an anticancer agent (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Another area of application involves the synthesis of derivatives for use as antimicrobial agents. Studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This indicates the potential for these compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Central Nervous System Depressant Activity
Compounds with similar structures have been investigated for their central nervous system depressant activity. Studies have shown that certain derivatives exhibit marked sedative actions, highlighting their potential in the development of sedative drugs (Manjunath et al., 1997).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-methoxybenzyl)acetamide in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-methoxybenzyl)acetamide", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(3-methoxybenzyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Purify the final product by column chromatography." ] } | |
CAS番号 |
1260624-02-9 |
製品名 |
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide |
分子式 |
C22H18ClN3O4S |
分子量 |
455.91 |
IUPAC名 |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) |
InChIキー |
KYMYXFKMCKQXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)





![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)


![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)